molecular formula C10H23N B13892420 2,4-Dimethyl-3-propan-2-ylpentan-3-amine

2,4-Dimethyl-3-propan-2-ylpentan-3-amine

Cat. No.: B13892420
M. Wt: 157.30 g/mol
InChI Key: QLBLWCLGXPYSBW-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-propan-2-ylpentan-3-amine is an organic compound with a complex structure It is a derivative of pentane, characterized by the presence of two methyl groups and a propan-2-yl group attached to the main carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-propan-2-ylpentan-3-amine can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylpentan-3-one with isopropylamine under controlled conditions. The reaction typically requires a catalyst, such as a strong base, to facilitate the formation of the amine group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-propan-2-ylpentan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2,4-Dimethyl-3-propan-2-ylpentan-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis is ongoing.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-propan-2-ylpentan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. The exact pathways depend on the context in which the compound is used, such as in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-3-pentanone: A ketone with a similar carbon skeleton but different functional groups.

    3-Isopropyl-2,4-dimethylpentane: A hydrocarbon with a similar structure but lacking the amine group.

Uniqueness

2,4-Dimethyl-3-propan-2-ylpentan-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from synthetic chemistry to industrial processes.

Properties

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

2,4-dimethyl-3-propan-2-ylpentan-3-amine

InChI

InChI=1S/C10H23N/c1-7(2)10(11,8(3)4)9(5)6/h7-9H,11H2,1-6H3

InChI Key

QLBLWCLGXPYSBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)C)(C(C)C)N

Origin of Product

United States

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